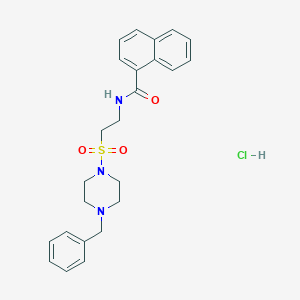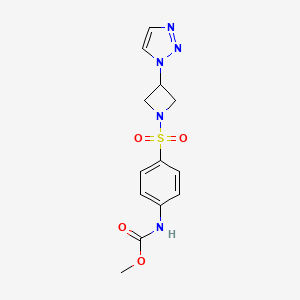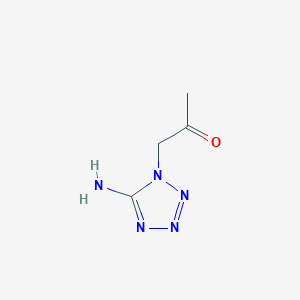
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride” is a complex organic molecule. It contains a benzylpiperazine group, which is often found in pharmaceuticals and other biologically active compounds . The sulfonyl group is a common functional group in organic chemistry, known for its ability to form stable covalent bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylpiperazine group would likely contribute to the overall polarity of the molecule, while the naphthamide group could potentially participate in aromatic stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Factors such as polarity, solubility, and stability could be influenced by the presence and positioning of the benzylpiperazine, sulfonyl, and naphthamide groups .Applications De Recherche Scientifique
Metabolism and Disposition of Arylpiperazine Derivatives
Arylpiperazine derivatives, which share a structural motif with N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride, have been extensively studied for their pharmacokinetics, including metabolism and disposition. These compounds, known for their application in treating depression, psychosis, or anxiety, undergo extensive metabolism, often involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. This metabolic pathway is critical for understanding the disposition and potential therapeutic or toxicological effects of related compounds, indicating a similar interest for scientific research into this compound (Caccia, 2007).
Environmental Fate and Behavior of Similar Compounds
Research on the environmental fate and behavior of parabens, which, like this compound, contain aromatic rings and are used in various consumer products, sheds light on potential environmental impacts. Studies have focused on their occurrence, degradation, and persistence in aquatic environments, suggesting the importance of investigating similar aspects for this compound to assess its environmental safety and biodegradability (Haman et al., 2015).
Potential Therapeutic Applications
The study of diuretics and carbonic anhydrase inhibitors highlights the therapeutic potential of sulfonamide-containing compounds, including those related to arylpiperazine structures. These substances have shown efficacy in treating conditions such as hypertension, obesity, and epilepsy, hinting at possible medical applications for this compound in similar domains. The mechanisms involving inhibition of carbonic anhydrase isoforms and modulation of nitrite excretion provide a foundation for exploring the compound's pharmacological profile (Carta & Supuran, 2013).
Analytical and Diagnostic Applications
The versatility of naphthalimide derivatives in analytical chemistry, particularly as fluorescent probes and diagnostic agents, suggests potential research applications for this compound. These compounds interact with biological molecules through noncovalent bonds, enabling their use in imaging, diagnosis, and understanding of biological processes. Investigating this compound for similar applications could expand the toolkit available for biomedical research (Gong et al., 2016).
Orientations Futures
The future research directions for this compound could be vast, given the wide range of biological activities exhibited by benzylpiperazine derivatives . Potential areas of interest could include medicinal chemistry, where the compound could be investigated for therapeutic properties, or materials science, where its unique structure could lend itself to the development of new materials .
Propriétés
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S.ClH/c28-24(23-12-6-10-21-9-4-5-11-22(21)23)25-13-18-31(29,30)27-16-14-26(15-17-27)19-20-7-2-1-3-8-20;/h1-12H,13-19H2,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQCSIFLYGAOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide](/img/structure/B2836984.png)
![2-({4-[(Diisobutylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2836987.png)
![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)


![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)

![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)
